4-Hydroxy-1-benzofuran-6-carboxylic acid is classified as a benzofuran derivative. Benzofurans are known for their diverse biological activities, including antibacterial, anti-tumor, and anti-inflammatory properties. This compound specifically has been studied for its potential therapeutic roles in treating various diseases.
The synthesis of 4-hydroxy-1-benzofuran-6-carboxylic acid can be achieved through several methods, primarily involving the modification of starting materials that contain the benzofuran structure. One common synthetic route involves:
This method yields 4-hydroxy-1-benzofuran-6-carboxylic acid with high purity and good yield, often exceeding 78% .
The molecular formula of 4-hydroxy-1-benzofuran-6-carboxylic acid is .
The molecular weight is approximately .
The structure consists of:
The Canonical SMILES representation is CCOC1=CC(=CC2=C1C=CO2)C(=O)O
, indicating the arrangement of atoms and functional groups .
4-Hydroxy-1-benzofuran-6-carboxylic acid can undergo several chemical reactions:
These reactions are influenced by the presence of various reagents and reaction conditions, such as temperature and solvent choice .
The mechanism of action for 4-hydroxy-1-benzofuran-6-carboxylic acid primarily relates to its interaction with biological targets:
Further studies are required to elucidate the precise molecular targets and pathways involved in its therapeutic effects .
These properties make it suitable for both laboratory research and potential applications in pharmaceuticals .
4-Hydroxy-1-benzofuran-6-carboxylic acid has several scientific applications:
Research continues to explore its full potential in these areas .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2